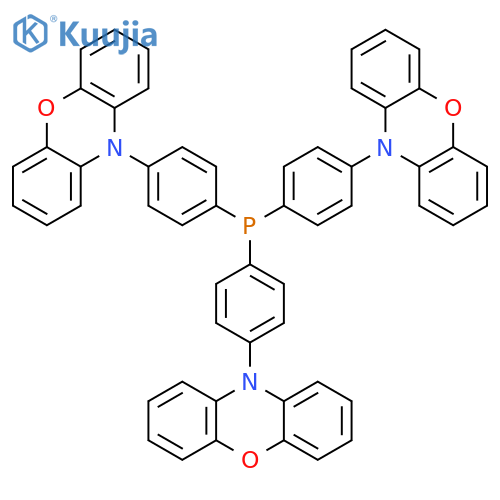Cas no 2001115-35-9 (10,10,10-(4,4,4-phosphoryltris(benzene-4,1-diyl))tris(10H-phenoxazine))

2001115-35-9 structure
商品名:10,10,10-(4,4,4-phosphoryltris(benzene-4,1-diyl))tris(10H-phenoxazine)
10,10,10-(4,4,4-phosphoryltris(benzene-4,1-diyl))tris(10H-phenoxazine) 化学的及び物理的性質
名前と識別子
-
- 10,10,10-(4,4,4-phosphoryltris(benzene-4,1-diyl))tris(10H-phenoxazine)
- TPXZPO
- 10H-Phenoxazine, 10,10',10''-(phosphinylidynetri-4,1-phenylene)tris-
- 2001115-35-9
- Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane
-
- インチ: 1S/C54H36N3O3P/c1-7-19-49-43(13-1)55(44-14-2-8-20-50(44)58-49)37-25-31-40(32-26-37)61(41-33-27-38(28-34-41)56-45-15-3-9-21-51(45)59-52-22-10-4-16-46(52)56)42-35-29-39(30-36-42)57-47-17-5-11-23-53(47)60-54-24-12-6-18-48(54)57/h1-36H
- InChIKey: JPYJSOTVAMRSFY-UHFFFAOYSA-N
- ほほえんだ: P(C1=CC=C(N2C3=CC=CC=C3OC3=C2C=CC=C3)C=C1)(C1=CC=C(N2C3=CC=CC=C3OC3=C2C=CC=C3)C=C1)C1=CC=C(N2C3=CC=CC=C3OC3=C2C=CC=C3)C=C1
計算された属性
- せいみつぶんしりょう: 805.24942902g/mol
- どういたいしつりょう: 805.24942902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 61
- 回転可能化学結合数: 6
- 複雑さ: 1200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.4Ų
- 疎水性パラメータ計算基準値(XlogP): 13.1
10,10,10-(4,4,4-phosphoryltris(benzene-4,1-diyl))tris(10H-phenoxazine) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P290145-1g |
10,10,10-(4,4,4-phosphoryltris(benzene-4,1-diyl))tris(10H-phenoxazine) |
2001115-35-9 | Sublimed,>99%(HPLC) | 1g |
¥15545.90 | 2023-09-01 |
10,10,10-(4,4,4-phosphoryltris(benzene-4,1-diyl))tris(10H-phenoxazine) 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
2001115-35-9 (10,10,10-(4,4,4-phosphoryltris(benzene-4,1-diyl))tris(10H-phenoxazine)) 関連製品
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
